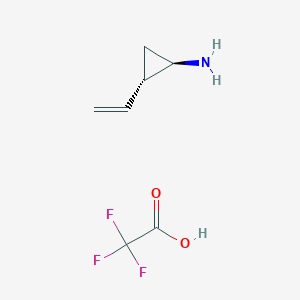
(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1R,2S)-2-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid” is a compound that belongs to the class of organic compounds known as cyclopropanes . The (1R,2S) configuration indicates the spatial arrangement of the ethenyl and amine groups on the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a cyclopropane ring, which is a three-membered carbon ring. Attached to this ring at the 1-position is an amine group (-NH2), and at the 2-position is an ethenyl group (C2H3). The compound also includes 2,2,2-trifluoroacetic acid, which consists of an acetic acid where all three hydrogens of the methyl group have been replaced by fluorine atoms .Wissenschaftliche Forschungsanwendungen
Ethylene Action Inhibition
One application in scientific research related to ethylene action inhibition, relevant to cyclopropane derivatives, is found in studies of 1-methylcyclopropene (1-MCP). This compound is a potent inhibitor of ethylene action, widely studied for its effects on delaying ripening and senescence in fruits and vegetables. The research highlights its ability to prevent ethylene effects across a variety of crops at low concentrations, offering insights into ethylene's role in plant biology and presenting 1-MCP as a tool for postharvest quality maintenance (Blankenship & Dole, 2003).
Perfluoroalkyl Acids (PFAs) Environmental Impact
Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS), which includes functional groups similar to trifluoroacetic acid, focuses on their environmental persistence, toxicity, and treatment methods. A critical review outlines the physicochemical properties, environmental levels, and treatment strategies for PFAs, highlighting the challenges in understanding their behavior and the need for effective removal methods from water sources (Rayne & Forest, 2009).
Amines in Pharmaceuticals
The structural diversity and prevalence of nitrogen heterocycles in pharmaceuticals, including amines, are critical for drug development. A study analyzing U.S. FDA-approved drugs found that a significant proportion contain nitrogen heterocycles, demonstrating their importance in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).
Fluorescent Chromophores from Multicomponent Reactions
The Ugi four-component reaction, involving amines and carboxylic acids among other reactants, is explored for the synthesis of functional chromophores. This review discusses the mechanism, challenges, and opportunities for creating fluorescent derivatives through multicomponent reactions, highlighting the potential for novel applications in sensing and imaging (Rocha, Rodrigues, & Neto, 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as fosfomycin , have been found to have a broad spectrum of activity against both gram-positive and gram-negative bacteria .
Mode of Action
It’s worth noting that similar compounds like fosfomycin have been characterized as indirect sympathomimetics, which act by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
Related compounds such as 1-aminocyclopropanecarboxylic acids (acc) have been associated with high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .
Pharmacokinetics
The synthesis of similar compounds, such as (1r,2s)-1-amino-2-vinylcyclopropanecarboxylic acid, has been described in the literature .
Result of Action
Related compounds such as 1-aminocyclopropanecarboxylic acids (acc) have been associated with important functions in plant metabolism .
Action Environment
The synthesis of similar compounds has been described under operationally convenient conditions .
Eigenschaften
IUPAC Name |
(1R,2S)-2-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-4-3-5(4)6;3-2(4,5)1(6)7/h2,4-5H,1,3,6H2;(H,6,7)/t4-,5-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGKBGWFIOVCIW-TYSVMGFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1C[C@H]1N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2755579.png)
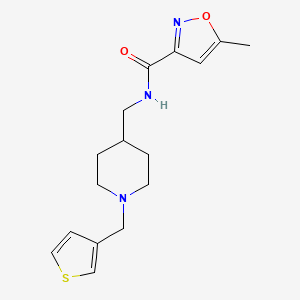
![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2755582.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
![(4aR,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2755584.png)
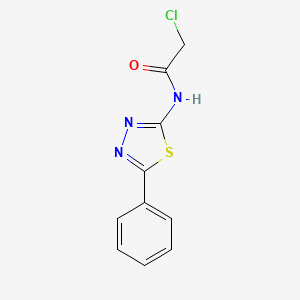
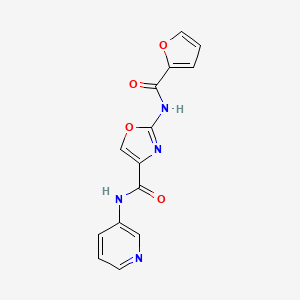

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2755592.png)
![N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2755593.png)
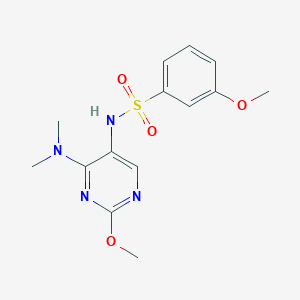
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2755597.png)